molecular formula C13H14ClN3O4S B2432003 8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021050-21-4

8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2432003
CAS No.: 1021050-21-4
M. Wt: 343.78
InChI Key: RYURJFKCNVPORM-UHFFFAOYSA-N
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Description

The compound “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” is a key intermediate in the synthesis of spirotetramat . Spirotetramat is a second-generation insecticide developed by Bayer CropScience under the brand name Movento . It has a good efficacy and safety for crops .


Synthesis Analysis

The synthesis of “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of similar compounds like “Spiro[4.5]decane” has been analyzed . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirotetramat include N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Spiro[4.5]decane” have been analyzed . The molecular weight of “Spiro[4.5]decane” is 138.2499 .

Scientific Research Applications

Antimicrobial and Detoxification Applications

8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, like N-halamine-coated cotton, show promising antimicrobial and detoxification applications. These compounds are capable of oxidizing toxic substances like chemical mustard to less harmful derivatives, as well as exhibiting effective antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7 (Ren et al., 2009).

Applications in Anemia Treatment

1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as potent inhibitors of hypoxia-inducible factor prolyl hydroxylase, showing potential in the treatment of anemia. These compounds have demonstrated efficacy in causing erythropoietin upregulation in vivo in multiple preclinical species (Váchal et al., 2012).

Myelostimulating Activity

Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have shown myelostimulating activity, notably in aiding the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This indicates potential therapeutic applications in conditions involving bone marrow suppression (Yu et al., 2018).

Crystallography and Molecular Design

Studies on the crystal structure of related compounds provide insights into their molecular design and potential applications in various fields, including pharmaceuticals and materials science (Rohlíček et al., 2010).

Biocidal Nanofibers

N-Halamine precursors related to 1,3,8-Triazaspiro[4.5]decane-2,4-dione have been used in creating biocidal nanofibers via electrospinning. These nanofibers show strong antimicrobial properties and potential applications in water and air filtration (Ren et al., 2013).

Mechanism of Action

Spirotetramat has unique two-way internal absorption and transport properties that enable it to be transported to any part of the plant, which can effectively prevent egg hatching and larval development of pests on roots and leaves .

Future Directions

Spirotetramat has prominent applications and market prospects . It meets China’s pesticide requirements due to its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . Therefore, future research might focus on optimizing the synthesis process and reducing the synthetic cost .

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c14-9-3-1-2-4-10(9)22(20,21)17-7-5-13(6-8-17)11(18)15-12(19)16-13/h1-4H,5-8H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURJFKCNVPORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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